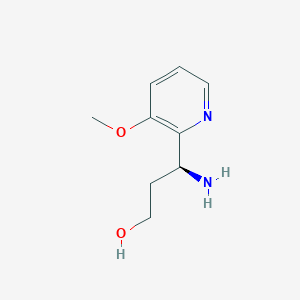
(S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol is a chiral compound with a pyridine ring substituted with a methoxy group at the 3-position and an amino alcohol side chain at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-methoxypyridine.
Formation of the Amino Alcohol Side Chain: The key step involves the addition of an amino alcohol side chain to the pyridine ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amino alcohol precursor.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the biological activity and mechanism of action of related compounds.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can interact with enzymes and receptors, modulating their function. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3-hydroxypyridin-2-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Amino-3-(3-chloropyridin-2-yl)propan-1-ol: Similar structure but with a chlorine atom instead of a methoxy group.
3-Amino-3-(3-methylpyridin-2-yl)propan-1-ol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The chiral center also adds to its uniqueness, providing potential for enantioselective interactions in biological systems.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-methoxypyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H14N2O2/c1-13-8-3-2-5-11-9(8)7(10)4-6-12/h2-3,5,7,12H,4,6,10H2,1H3/t7-/m0/s1 |
InChI Key |
KHDZQDZUTAVUPC-ZETCQYMHSA-N |
Isomeric SMILES |
COC1=C(N=CC=C1)[C@H](CCO)N |
Canonical SMILES |
COC1=C(N=CC=C1)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















